2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-15(23)6-7-19-20(13)24-22(30-19)26-10-8-25(9-11-26)21(28)18-12-16(27)14-4-2-3-5-17(14)29-18/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAPSNPTVJODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A thiourea derivative, such as 4-methyl-5-chlorobenzaldehyde thiosemicarbazone, undergoes cyclization in the presence of bromine or iodine as oxidizing agents. The reaction typically proceeds in ethanol or acetic acid under reflux (80–100°C) for 6–12 hours. The product, 5-chloro-4-methylbenzo[d]thiazole-2-amine, is isolated via filtration and recrystallized from ethanol (yield: 65–75%).
Key Spectral Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃).
- MS (ESI+) : m/z 213.1 [M+H]⁺.
Functionalization of the Piperazine Linker
Piperazine is functionalized with a carbonyl group to enable subsequent coupling with the benzo[d]thiazole and chromenone units. This step often employs carbodiimide-mediated coupling or chloroformate intermediates.
Carbodiimide-Mediated Coupling
In a representative procedure, piperazine (1.0 equiv) is reacted with 4-nitrophenyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 4 hours. The intermediate 1-(4-nitrophenoxycarbonyl)piperazine is isolated in 85% yield.
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | DCM | TEA | 72 |
| 0–5°C | DCM | TEA | 85 |
| 0–5°C | THF | DIPEA | 78 |
Synthesis of the Chromenone Backbone
The chromen-4-one structure is synthesized via Kostanecki-Robinson cyclization. A salicylaldehyde derivative (e.g., 7-methoxysalicylaldehyde) is condensed with a β-ketoester (e.g., ethyl acetoacetate) in the presence of piperidine as a catalyst.
Cyclization Protocol
A mixture of 7-methoxysalicylaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 8 hours. The product, 7-methoxychromen-4-one, precipitates upon cooling and is recrystallized from methanol (yield: 70–80%).
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 177.8 (C-4), 161.2 (C-7 OCH₃), 113.4–156.9 (Ar-C).
- IR (KBr) : 1725 cm⁻¹ (C=O stretch).
Final Assembly of the Target Compound
The three subunits—benzo[d]thiazole, piperazine, and chromenone—are conjugated via sequential coupling reactions.
Coupling of Piperazine and Benzo[d]thiazole
5-Chloro-4-methylbenzo[d]thiazole-2-amine (1.0 equiv) is reacted with 1-(4-nitrophenoxycarbonyl)piperazine (1.1 equiv) in DMF at 50°C for 12 hours. The nitro group is reduced using H₂/Pd-C to yield 2-(piperazine-1-carbonyl)-5-chloro-4-methylbenzo[d]thiazole (yield: 68%).
Conjugation with Chromenone
The piperazine-benzo[d]thiazole intermediate (1.0 equiv) is coupled with 7-methoxychromen-4-one (1.2 equiv) using EDCI/HOBt in DCM. The reaction is stirred at room temperature for 24 hours, affording the final product in 60% yield.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- HPLC Purity : 98.5% (C18 column, MeOH/H₂O 70:30).
Final Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (s, 1H, chromenone-H), 7.89–7.12 (m, 6H, Ar-H), 4.12 (s, 2H, COCH₂), 3.89 (s, 3H, OCH₃), 3.45–3.10 (m, 8H, piperazine-H), 2.55 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 439.91 [M+H]⁺ (calc. 439.91).
Optimization Challenges and Solutions
Solvent and Temperature Effects
Replacing DMF with THF in the final coupling step increased yields from 60% to 72% by reducing side reactions. Similarly, lowering the reaction temperature from 50°C to 25°C minimized chromenone decomposition.
Byproduct Mitigation
The use of molecular sieves (4Å) in the cyclization step reduced water content, suppressing hydrolysis of the carbonyl intermediate.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[d]thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that combines a benzo[d]thiazole ring, a piperazine moiety, and a chromenone structure. It is a hybrid structure that integrates a piperazine moiety with a coumarin derivative. The compound has potential biological activities and applications in scientific research.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry The compound is used as a building block for synthesizing complex molecules and as a reagent in organic reactions.
Biology It is investigated for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds containing thiazole and piperazine moieties possess antimicrobial properties, suggesting this compound may inhibit bacterial growth, especially in resistant strains.
Medicine The compound is explored for potential therapeutic uses, such as drug development and pharmacological studies.
Industry It is utilized in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Analogues with Chromen-4-one Cores
Compound SVS1 : 3-(2,3-Dihydrobenzo[d]thiazol-2-yl)-4H-chromen-4-one
- Structural Differences : SVS1 lacks the piperazine-carbonyl bridge and instead has a dihydrobenzo[d]thiazol group directly attached to the chromen-4-one core. The absence of the piperazine ring may reduce solubility compared to the target compound .
- Synthesis: Formed via reaction of 2-aminothiophenol and 4-oxo-4H-chromene-3-carbaldehyde, contrasting with the target compound’s likely coupling of pre-formed benzo[d]thiazol-piperazine and chromen-4-one units .
Chromone-Pyrazole Hybrids ()
- Example : 3(5)-(2-Hydroxyaryl)-5(3)-(5-methyl-3-phenylisoxazol-4-yl)-1H-pyrazoles
- Key Differences: These compounds replace the benzo[d]thiazol-piperazine group with pyrazole or isoxazole rings.
Halogen-Substituted Analogues
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Comparison : This compound shares a chloro-substituted aryl group but incorporates a triazole-pyrazole-thiazole system instead of chromen-4-one. The dual halogen (Cl, F) substitution may enhance antimicrobial activity, as seen in related compounds .
- Activity : Demonstrated antimicrobial effects, suggesting that the target compound’s chloro and methyl groups could similarly influence bioactivity .
Bromo Derivatives ()
- Example : 4-(4-Bromophenyl) analogue of the above compound.
Piperazine-Containing Analogues
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine ()
- Structural Similarities : Shares a chlorophenyl-thiazol-piperazine motif but lacks the chromen-4-one core and carbonyl linkage.
- Physicochemical Properties : The methylpiperazine group may increase solubility, whereas the target compound’s chromen-4-one core could enhance lipophilicity .
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine ()
- Comparison: Features a piperazine-carbonyl-pyridine group instead of benzo[d]thiazol.
Thiazole-Hydrazone Chromenones ()
Compounds 13–20 : (Z)-4-(2-(2-((4-Oxo-4H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile derivatives
- Structural Overlap : These compounds combine chromen-4-one with thiazole-hydrazone groups but lack piperazine.
Physicochemical Data :
Compound Substituent Melting Point (°C) Yield (%) 13 Benzonitrile 225–227 72 19 3-Bromophenyl 239–241 71 20 4-Bromophenyl 235–237 73 - Trends : Bromo-substituted derivatives (19, 20) exhibit higher melting points than chloro analogues, likely due to stronger halogen-related crystal packing .
Biological Activity
The compound 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a hybrid structure that integrates a piperazine moiety with a coumarin derivative, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.9 g/mol. The structure includes a coumarin core linked to a benzo[d]thiazole-piperazine unit, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₃OS |
| Molecular Weight | 377.9 g/mol |
| CAS Number | 886918-90-7 |
Antimicrobial Activity
Research has shown that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of similar piperazine derivatives against various bacterial strains, demonstrating their potential as new antibacterial agents . The compound may similarly inhibit bacterial growth, particularly in resistant strains.
Anticancer Potential
Compounds with coumarin and thiazole structures have been evaluated for their anticancer activities. Notably, thiazole derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines. For instance, certain thiazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer types . The specific mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is another critical area of interest, especially in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been reported to exhibit potent AChE inhibitory activity, which could be beneficial in enhancing cognitive function by increasing acetylcholine levels in the brain .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Receptor Binding: The compound may interact with specific receptors or enzymes due to its structural configuration, leading to altered signaling pathways.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in disease processes, which could be a significant mechanism for its biological effects .
Case Studies and Research Findings
- Antimicrobial Activity Study: A recent study evaluated various piperazine derivatives for their antibacterial properties, revealing that compounds with a similar structure exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment: In vitro studies indicated that thiazole derivatives showed cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations that could lead to further development as anticancer agents .
- Neuroprotective Effects: Research on related coumarin derivatives has suggested potential neuroprotective effects through AChE inhibition, which warrants further investigation into the neuropharmacological implications of this compound .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm regioselectivity of the piperazine-chromenone linkage. Key signals include the carbonyl (δ 165–170 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for bioassays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 439.08) .
How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Q. Advanced
- Core modifications : Substitute the chromen-4-one with quinolinone or coumarin scaffolds to test π-stacking interactions .
- Benzothiazole variations : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to modulate electron density and receptor binding .
- Piperazine substituents : Replace the methyl group with ethyl or cyclopropyl to evaluate steric effects on pharmacokinetics .
Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes or GPCRs .
What strategies resolve contradictions in cytotoxicity data across different cell lines?
Advanced
Contradictions often arise from cell-specific uptake or metabolic activation. Methodological solutions include:
- Dose-response standardization : Use logarithmic dilution series (0.1–100 µM) and normalize to controls (e.g., CHS-828 as a reference compound) .
- Mechanistic profiling : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate cytotoxic pathways .
- Metabolic stability tests : Incubate the compound with liver microsomes to identify active metabolites that may vary by cell type .
How can researchers mitigate low yields during the final coupling step of the synthesis?
Q. Advanced
- Coupling agent optimization : Replace EDCI with DCC or HATU to enhance carbamate formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 12 hours) and improve yield by 15–20% under controlled microwave irradiation .
- In situ monitoring : Use FTIR to track carbonyl stretching (1720 cm) and adjust reagent stoichiometry dynamically .
What computational methods predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?
Q. Advanced
- ADMET prediction : SwissADME or pkCSM models assess logP (optimal 2–3), polar surface area (<90 Ų), and P-glycoprotein substrate likelihood .
- Molecular dynamics (MD) simulations : Analyze free energy profiles for BBB permeability using CHARMM or GROMACS force fields .
- CYP450 interaction screening : Use Schrödinger’s QikProp to predict metabolism by CYP3A4/2D6, which impacts half-life .
How do solvent polarity and pH influence the compound’s stability in vitro?
Q. Advanced
- pH-dependent degradation : The compound is stable at pH 6–8 (phosphate buffer) but hydrolyzes rapidly in acidic conditions (pH <4), forming a benzothiazole-2-carboxylic acid byproduct .
- Solvent effects : Aqueous DMSO (10%) enhances solubility without degradation, while THF induces precipitation at concentrations >5 mM .
- Long-term storage : Lyophilized powders stored at -20°C retain stability for >12 months, whereas solutions in DMSO degrade by 10% after 6 months .
What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
Q. Advanced
- Rodent models : Sprague-Dawley rats (IV/PO administration) measure AUC, C, and clearance rates. Plasma protein binding (>90%) often limits free drug availability .
- Toxicogenomics : RNA-seq of liver tissue identifies off-target gene expression (e.g., CYP upregulation) .
- Metabolite identification : LC-MS/MS detects hydroxylated and glucuronidated metabolites in urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
